2-(Morpholinosulfonyl)phenylboronic acid
Overview
Description
2-(Morpholinosulfonyl)phenylboronic Acid is a reactant/reagent used in the preparation of substituted phenylalanine derivatives as factor XI modulators for treating thrombotic and thromboembolic diseases .
Molecular Structure Analysis
The molecular formula of this compound is C10H14BNO5S . The molecular weight is 271.10 g/mol . The InChI string representation of its structure is InChI=1S/C10H14BNO5S/c13-11 (14)9-3-1-2-4-10 (9)18 (15,16)12-5-7-17-8-6-12/h1-4,13-14H,5-8H2 .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, boronic acids are known to undergo several types of reactions. They can form boronate esters with diols, which is a key step in Suzuki-Miyaura cross-coupling reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 271.10 g/mol, a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 6, a rotatable bond count of 3, and a topological polar surface area of 95.4 Ų . The compound has a density of 1.5±0.1 g/cm³, a boiling point of 513.4±60.0 °C at 760 mmHg, and a flash point of 264.3±32.9 °C .Scientific Research Applications
Catalytic Applications
Phenylboronic acids and their derivatives, including those with morpholino groups, have been studied extensively for their catalytic properties. For instance, they have been employed as catalysts in dehydrative amidation between carboxylic acids and amines, showcasing their role in facilitating α-dipeptide synthesis through a mechanism that highlights the significance of the ortho-substituent on the boronic acid in preventing amine coordination, thus enhancing the reaction's efficiency (Wang et al., 2018). Additionally, these acids have shown utility in the synthesis of tetrahydrobenzo[b]pyrans, demonstrating operational simplicity, rapid reaction times, and high yields, which benefits the environment due to minimal pollution (Nemouchi et al., 2012).
Chemical Synthesis
Phenylboronic acid derivatives are integral in the synthesis of complex molecules. For example, they have facilitated the synthesis of isoquinoline derivatives via reactions involving organolead reagents, indicating their role in α-arylation processes with β-diketones and natural β-oxo lactones (Ganina et al., 2005). Another notable application is in the solid-state protection of diamines, anthranilic acid, diols, and polyols, where phenylboronic acid reacts to form cyclic phenylboronic amides or esters without the need for catalysts or auxiliaries, thus highlighting a waste-free approach to protective syntheses (Kaupp et al., 2003).
Biomedical Applications
In biomedical research, the derivatives of phenylboronic acid, such as 2-(morpholinosulfonyl)phenylboronic acid, have shown promise in experimental oncology. They have been evaluated for their antiproliferative potential against diverse cancer cell lines, with studies revealing structure-activity relationships that lead to the identification of highly active antiproliferative agents. These compounds have demonstrated a specific mode of action, including cell cycle arrest and apoptosis induction in cancer cells, suggesting their potential as novel anticancer agents (Psurski et al., 2018).
Environmental and Analytical Chemistry
Phenylboronic acids are also utilized in environmental and analytical chemistry for the development of sensor systems and separation techniques. Their ability to form reversible complexes with polyols has been leveraged for the recognition, separation, and detection of various compounds, including saccharides and glycoproteins, showcasing their versatility in pharmaceutical and chemical engineering applications (Chu Liang-yin, 2006).
Mechanism of Action
Target of Action
It is used as a reactant/reagent in the preparation of substituted phenylalanine derivatives . These derivatives are known to modulate Factor XI, which plays a crucial role in the coagulation cascade .
Mode of Action
It is known to participate in the suzuki reaction , a type of palladium-catalyzed cross-coupling reaction, which is used to form carbon-carbon bonds.
Biochemical Pathways
Its role in the synthesis of substituted phenylalanine derivatives suggests it may influence pathways related to thrombosis and thromboembolism .
Pharmacokinetics
Its predicted properties include a boiling point of 513.4±60.0 °C and a density of 1.45±0.1 g/cm3 .
Result of Action
Its use in the synthesis of substituted phenylalanine derivatives suggests it may have a role in modulating factor xi and potentially influencing the risk of thrombotic and thromboembolic diseases .
Action Environment
It is recommended to be stored at 2-8°c , suggesting that temperature could affect its stability.
Safety and Hazards
While specific safety and hazard information for 2-(Morpholinosulfonyl)phenylboronic acid is not available, general precautions should be taken while handling it. This includes wearing personal protective equipment/face protection, ensuring adequate ventilation, and avoiding contact with eyes, skin, or clothing .
Future Directions
Phenylboronic acid derivatives, such as 2-(Morpholinosulfonyl)phenylboronic acid, are regarded as synthetic mimics of lectins due to their ability to interact with various carbohydrates. This unique chemistry has already borne fruit as the molecular bases for glucose sensors and some bio-separation applications. Emerging PBA-based research directions include PBA-mediated targeting to sialic acid as a methodology relevant to tumor diagnosis and treatment .
Biochemical Analysis
Biochemical Properties
2-(Morpholinosulfonyl)phenylboronic acid plays a significant role in biochemical reactions, particularly in the preparation of substituted phenylalanine derivatives as factor XI modulators for treating thrombotic and thromboembolic diseases . It interacts with enzymes, proteins, and other biomolecules through its boronic acid group, which can form reversible covalent bonds with diols and other nucleophiles. This interaction is crucial for its role in enzyme inhibition and modulation of biochemical pathways.
Cellular Effects
This compound has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of specific enzymes and proteins, leading to changes in cellular function. For example, it has been used in the study of proteomics to understand protein interactions and functions . Its impact on cell signaling pathways can lead to alterations in cell proliferation, differentiation, and apoptosis.
Molecular Mechanism
The molecular mechanism of this compound involves its ability to form reversible covalent bonds with biomolecules. This interaction can inhibit or activate enzymes, depending on the specific target. The boronic acid group of the compound can bind to the active site of enzymes, blocking their activity or altering their function. This mechanism is essential for its role in modulating biochemical pathways and therapeutic applications .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific storage conditions (2-8°C) and can maintain its activity over extended periods
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound can modulate enzyme activity and biochemical pathways without causing significant toxicity. At higher doses, it may exhibit toxic or adverse effects, including alterations in cellular function and metabolism . Understanding the dosage thresholds and potential side effects is crucial for its therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s boronic acid group can participate in reactions that modify metabolic intermediates, influencing overall metabolic processes . These interactions are essential for its role in modulating biochemical pathways and therapeutic effects.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be transported across cell membranes and distributed to specific cellular compartments. Its localization and accumulation within cells can affect its activity and function . Understanding these transport mechanisms is crucial for optimizing its therapeutic applications.
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. Its localization within subcellular structures can affect its interactions with biomolecules and its overall biochemical effects
Properties
IUPAC Name |
(2-morpholin-4-ylsulfonylphenyl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BNO5S/c13-11(14)9-3-1-2-4-10(9)18(15,16)12-5-7-17-8-6-12/h1-4,13-14H,5-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZFBAPLYGJEVGH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1S(=O)(=O)N2CCOCC2)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BNO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40656929 | |
Record name | [2-(Morpholine-4-sulfonyl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40656929 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
957062-65-6 | |
Record name | [2-(Morpholine-4-sulfonyl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40656929 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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